5-Bromo-2-chloro-4-nitropyridine

Beschreibung

Nomenclature and Chemical Structure Representation

The systematic name for this compound is 5-Bromo-2-chloro-4-nitropyridine. It is identified by the Chemical Abstracts Service (CAS) with the registry number 1082041-27-7. chemicalbook.com

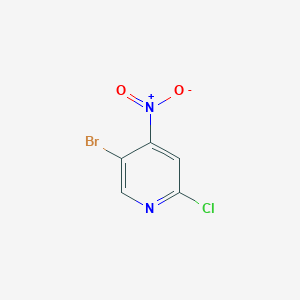

The structure of this compound consists of a central pyridine (B92270) ring. A bromine atom is substituted at the 5-position, a chlorine atom at the 2-position, and a nitro group (NO₂) at the 4-position. The pyridine ring is an aromatic heterocycle containing five carbon atoms and one nitrogen atom.

Interactive Table: Chemical Identity of this compound

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 1082041-27-7 chemicalbook.com |

| Molecular Formula | C₅H₂BrClN₂O₂ bldpharm.com |

| Molecular Weight | 237.44 g/mol bldpharm.com |

| SMILES Code | O=N+[O-] bldpharm.com |

Importance in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal and industrial chemistry. openmedicinalchemistryjournal.com The pyridine scaffold, as present in this compound, is a privileged structure in drug design. nih.gov The introduction of halogen and nitro groups onto this scaffold significantly influences its chemical reactivity.

The electron-withdrawing nature of the nitro group and the halogen atoms deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This characteristic is a cornerstone of its utility, allowing for the strategic introduction of other functional groups. The positions of the bromo, chloro, and nitro substituents create a specific electronic environment that dictates the regioselectivity of its reactions. For instance, in related compounds like 2-bromo-4-chloro-5-nitropyridine, the nitro group directs substitution to positions activated by the adjacent halogens.

Overview of Research Significance in Organic Synthesis and Beyond

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its significance can be inferred from the applications of structurally similar compounds. Halogenated nitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com

The reactivity of the carbon-halogen bonds, enhanced by the nitro group, allows for participation in a variety of cross-coupling and nucleophilic substitution reactions. This makes compounds like this compound potential precursors for the synthesis of more complex, biologically active molecules. For example, related compounds such as 5-bromo-2-nitropyridine (B47719) are used in the preparation of intermediates for the anticancer drug Pazopanib. guidechem.com Similarly, other nitropyridine derivatives have been used to synthesize inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

The functional groups present in this compound suggest its potential as a versatile building block. The nitro group can be reduced to an amine, opening up another avenue for derivatization, a common strategy in the development of new pharmaceutical agents. innospk.com

Interactive Table: Predicted Properties of this compound

| Property | Predicted Value |

| Boiling Point | 257.5±35.0 °C chemicalbook.com |

| Density | 1.9±0.1 g/cm³ innospk.com |

Note: These properties are predicted and have not been experimentally verified in available literature.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOVZVORCQADFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303103 | |

| Record name | 5-Bromo-2-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-27-7 | |

| Record name | 5-Bromo-2-chloro-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to 5-Bromo-2-chloro-4-nitropyridine Synthesis

The construction of this compound is typically accomplished through a series of sequential reactions, each targeting a specific position on the pyridine (B92270) ring. The order of these reactions is critical to direct the incoming substituents to their correct locations, governed by the electronic and steric influences of the groups already present on the ring.

Sequential Nitration, Bromination, and N-Oxidation Routes

A common and effective strategy for the synthesis of this compound and its N-oxide derivative involves a carefully orchestrated sequence of nitration, bromination, and N-oxidation reactions. This stepwise approach allows for the controlled installation of each functional group.

The initial step in this synthetic sequence is the nitration of 2-chloropyridine (B119429) to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine (B32982). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com The nitration of 2-chloropyridine-N-oxide is also a viable route to obtain the 4-nitro derivative. google.comprepchem.com In this case, 2-chloropyridine-N-oxide is treated with a nitrating mixture, and the reaction can be exothermic, requiring careful temperature control. prepchem.com The use of a mixed acid system facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction. The directing effect of the chloro group and the pyridine nitrogen influences the regioselectivity of the nitration, favoring the 4-position. The nitration step can achieve high purity of over 90% for 2-chloro-4-nitropyridine.

| Reactant | Reagents | Product | Purity |

| 2-chloropyridine | Concentrated HNO₃, Concentrated H₂SO₄ | 2-chloro-4-nitropyridine | >90% |

| 2-chloropyridine-N-oxide | 90% HNO₃, Concentrated H₂SO₄ | 2-chloro-4-nitropyridine-N-oxide | Not specified |

This table summarizes the nitration reactions leading to the 4-nitro pyridine intermediate.

Following the introduction of the nitro group, the next step is the electrophilic bromination of 2-chloro-4-nitropyridine at the 5-position. This reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂). The presence of the electron-withdrawing nitro and chloro groups deactivates the pyridine ring towards electrophilic attack. However, the 5-position remains the most favorable site for bromination due to the directing effects of the existing substituents. The use of NBS can lead to high selectivity for the desired 5-bromo product, with yields exceeding 95%. The reaction can be catalyzed by agents like ferric bromide (FeBr₃) when using Br₂.

| Reactant | Brominating Agent | Catalyst | Product | Selectivity |

| 2-chloro-4-nitropyridine | N-bromosuccinimide (NBS) | Not specified | This compound | >95% |

| 2-chloro-4-nitropyridine | Bromine (Br₂) | FeBr₃ | This compound | Not specified |

This table outlines the electrophilic bromination step to introduce the bromo substituent.

The final step in this sequence is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is often carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.com The N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The oxidation to the N-oxide can achieve a purity of over 98% after purification.

| Reactant | Oxidizing Agent | Product | Purity |

| This compound | m-chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide | >98% (after purification) |

| This compound | Hydrogen peroxide (H₂O₂) with catalyst | This compound 1-oxide | Not specified |

This table details the N-oxidation of the pyridine nitrogen.

Alternative Oxidation Methods for Precursors

In addition to the classical oxidation methods, alternative approaches for the N-oxidation of pyridine precursors have been developed, often focusing on greener and more efficient catalytic systems.

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its environmental friendliness, producing only water as a byproduct. rsc.org Its use in the N-oxidation of pyridine derivatives, including precursors to this compound, has been extensively studied. rsc.orggoogle.comgoogle.com The reaction is typically catalyzed by various substances to enhance its efficiency.

Maleic anhydride (B1165640) derivatives have been shown to be effective catalysts for the N-oxidation of pyridine substrates using hydrogen peroxide. rsc.orgrsc.org The catalytic cycle involves the formation of a peracid from the anhydride and H₂O₂, which then oxidizes the pyridine nitrogen. rsc.org For electron-deficient pyridines, 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) has been found to be particularly effective. rsc.orgrsc.org

Supported catalysts, such as sulfonic acid or carboxylic acid moieties bound to an organic or inorganic substrate, have also been employed for the N-oxidation of halopyridines with hydrogen peroxide. google.com These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. google.com For instance, a supported sulfonic acid catalyst has been used to convert 2-chloropyridine to 2-chloropyridine N-oxide with high selectivity. google.com

| Substrate | Catalyst | Oxidant | Product |

| Electron-deficient pyridines | 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide derivative |

| 2-chloropyridine | Supported sulfonic acid catalyst | Hydrogen Peroxide (H₂O₂) | 2-chloropyridine N-oxide |

This table presents alternative oxidation methods using hydrogen peroxide and various catalysts.

Peracid oxidation (e.g., mCPBA)

The oxidation of the pyridine nitrogen to form an N-oxide is a fundamental transformation in pyridine chemistry, often employed to alter the electronic properties of the ring and direct subsequent functionalization. Meta-chloroperoxybenzoic acid (mCPBA) is a widely utilized reagent for this purpose due to its efficacy and handling characteristics as a powdered solid. scienceinfo.comorganic-chemistry.org This oxidation enhances the reactivity of the pyridine ring towards certain substitutions.

A key synthetic precursor, 2-chloropyridine, can be converted to 2-chloropyridine oxide using mCPBA in a solvent like chloroform. google.com This N-oxide can then undergo nitration to introduce a nitro group, a critical step in the synthesis of compounds like 2-chloro-4-nitropyridine N-oxide. google.comgoogleapis.com The reaction with mCPBA is a versatile oxidation method applicable to a range of substrates. scienceinfo.com The general mechanism involves the transfer of an oxygen atom from the peroxyacid to the electron-rich nitrogen of the pyridine. masterorganicchemistry.com While effective, the use of peracids like mCPBA on a large scale requires careful safety considerations due to their potential for instability and violent reactions, especially with combustible materials. acsgcipr.org

Industrial Scale Synthesis and Process Optimization

The production of nitropyridines on an industrial scale presents significant challenges, primarily due to the highly exothermic nature of nitration reactions and the energetic, potentially explosive, nature of the products. researchgate.net Process optimization focuses on enhancing safety, yield, and consistency.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of nitropyridines. researchgate.netchemdistgroup.com This technology utilizes microreactors or tubular reactors where reactants are continuously fed, mixed, and reacted, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. chemdistgroup.comorganic-chemistry.org

Key advantages of continuous flow systems include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly energetic compounds like nitropyridines. researchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing thermal runaways in exothermic nitration processes. almacgroup.com

Improved Yield and Selectivity: Precise control over reaction conditions and efficient mixing leads to higher product yields and minimizes the formation of undesired byproducts, such as isomers. researchgate.netorganic-chemistry.org

Scalability: Scaling up production is achieved by either running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is more predictable than scaling up batch reactors. almacgroup.com

Safety is the paramount concern in the large-scale production of nitropyridines. Nitration reactions are typically highly exothermic, and the resulting nitro compounds can be thermally unstable. researchgate.net Safety studies and protocols are integral to process design. The use of continuous flow reactors is a primary strategy to mitigate these risks by minimizing the inventory of explosive nitration products. researchgate.net

Toxicological properties of the parent compounds and intermediates are also a consideration. Studies on pyridine itself, for instance, are conducted to characterize and evaluate its toxicologic and carcinogenic potential, providing a baseline for assessing the risks of its derivatives. nih.gov For reagents used in synthesis, such as peracids, there is a recognized risk of explosion and violent reaction, necessitating strict handling protocols and often the use of less pure, more stable formulations. acsgcipr.org Work-up procedures must also be designed to ensure all active oxidants are neutralized before product isolation to prevent uncontrolled secondary decompositions. acsgcipr.org

Regioselective Functionalization Strategies

The functionalization of the pyridine ring in this compound is dictated by the electronic effects of its substituents. The bromine, chlorine, and nitro groups are all electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The positions of these groups determine where incoming nucleophiles will attack.

The nitro group at the C4 position, along with the halogens at C2 and C5, makes the pyridine ring highly electron-deficient, particularly at the positions ortho and para to the nitro group (C2, C3, C5, and C6). This makes the compound highly reactive towards nucleophilic substitution. For example, in reactions with sulfur nucleophiles, 3-nitropyridines containing a leaving group at the 5-position have shown selective substitution of the nitro group over the halogen. nih.gov The chlorine atom at the C2 position is a particularly good leaving group in SNAr reactions. This allows for regioselective functionalization by introducing a variety of nucleophiles at this position. For instance, treatment of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) results in the selective displacement of the chlorine atom to yield 5-bromo-2-methoxy-3-nitropyridine (B130787). chemicalbook.com Similarly, reaction with methylamine (B109427) selectively displaces the chlorine to form 5-bromo-N-methyl-3-nitropyridin-2-amine. mdpi.com

Synthetic Routes for Related Halogenated and Nitrated Pyridines

The synthesis of various halogenated and nitrated pyridines provides access to a wide range of important intermediates.

| Compound Name | Starting Material(s) | Reagents and Conditions | Yield | Reference(s) |

| 2-Chloro-4-nitropyridine | 2-Chloro-4-nitropyridine 1-oxide | Phosphorus trichloride (B1173362) (PCl₃) in chloroform, reflux. | 78% | chemicalbook.com |

| 2-Chloro-4-aminopyridine | 2-Chloro-4-nitropyridine N-oxide | Iron powder, glacial acetic acid, reflux; then NaOH. | - | google.com |

| 5-Bromo-2-methoxy-3-nitropyridine | 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide in methanol, 0°C to room temp. | 98% | chemicalbook.com |

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | 5-Bromo-2-chloro-3-nitropyridine | Methylamine in ethanol, 0°C. | 88% | mdpi.com |

| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | 95% Nitric acid in sulfuric acid, 0°C to 60°C. | 78% | orgsyn.org |

| 5-Bromo-2-hydroxy-3-nitropyridine | 2-Amino-5-bromopyridine | Fuming nitric acid in concentrated sulfuric acid, 60°C. | - | prepchem.com |

| 5-Bromo-2-nitropyridine (B47719) | 2-Amino-5-bromopyridine | Hydrogen peroxide in acetone/water with catalyst. | 92.8% | chemicalbook.com |

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | Hydrogen bromide, sodium nitrite (B80452), cuprous bromide. | - | google.com |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is severely electron-deficient due to the combined electron-withdrawing effects of the two halogen atoms and, most significantly, the para-nitro group. This electronic arrangement stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby facilitating the substitution reaction.

The chlorine atom at the C2 position is the most common site of substitution. It is activated by the adjacent ring nitrogen and the para-nitro group, making it an excellent leaving group. This allows for the regioselective introduction of a wide array of nucleophiles, including alkoxides (to form ethers), amines (to form aminopyridines), and hydrazines (to form hydrazinylpyridines). For example, the synthesis of 5-bromo-2-methoxy-3-nitropyridine from 5-bromo-2-chloro-3-nitropyridine proceeds via an SNAr mechanism where the methoxide ion attacks the C2 position, displacing the chloride. chemicalbook.com

The nitro group itself can also be displaced by strong nucleophiles, a characteristic feature of highly activated nitropyridines. nih.gov The bromine at C5 is generally less reactive to substitution than the chlorine at C2 but can be displaced under more forcing conditions or be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds, further expanding the synthetic utility of this class of compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic rings like the one in this compound. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring activates the molecule towards attack by nucleophiles.

The bromine and chlorine atoms on the pyridine ring are effective leaving groups in SNAr reactions. This allows for their displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of diverse derivatives. For instance, the reaction with amines yields aminopyridines, while thiols produce thiopyridines, and alkoxides result in the formation of alkoxypyridines. The general mechanism for these transformations involves the attack of the nucleophile on the carbon atom bearing the halogen, followed by the departure of the halide ion. This process is a stepwise mechanism, often proceeding through a Meisenheimer complex intermediate. researchgate.net

The nitro group at the C-4 position plays a crucial role in activating the pyridine ring for nucleophilic attack. Its strong electron-withdrawing properties decrease the electron density of the aromatic system, making it more susceptible to reaction with nucleophiles. nih.gov This activating effect is particularly pronounced at the positions ortho and para to the nitro group. organic-chemistry.org The presence of an N-oxide moiety, as seen in the related compound this compound 1-oxide, further enhances this reactivity. The N-oxide group can act as an additional electron-withdrawing group, further polarizing the pyridine ring and increasing its electrophilicity.

The positions of the substituents on the pyridine ring direct the regioselectivity of nucleophilic attack. In this compound, the primary sites for nucleophilic substitution are the carbon atoms bearing the chlorine (C-2) and bromine (C-5) atoms. The nitro group at C-4 strongly activates the C-2 and C-6 positions for nucleophilic attack. However, since C-6 is unsubstituted, the attack preferentially occurs at C-2, leading to the displacement of the chlorine atom. The bromine at C-5 is also a viable leaving group, but its substitution is generally less facile than that of the chlorine at C-2 due to the electronic influence of the adjacent nitro group.

Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. acs.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org In the context of nitropyridines, a carbanion bearing a leaving group attacks the aromatic ring, typically at a position ortho or para to the nitro group, to form a σ-adduct. organic-chemistry.org Subsequent base-induced elimination of the leaving group from the adduct leads to the formation of the substituted product and rearomatization of the ring. nih.gov This methodology has been successfully applied to various nitropyridines, enabling the introduction of alkyl and other functional groups. acs.orgscispace.com For instance, the reaction of 3-nitropyridines with amination reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) has been shown to proceed via a VNS mechanism to yield aminated products. rsc.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netbohrium.com this compound, with its halogen substituents, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov In the case of this compound, the bromine atom at the C-5 position is more reactive than the chlorine atom at the C-2 position in palladium-catalyzed coupling reactions. This difference in reactivity allows for selective functionalization at the C-5 position.

The Suzuki coupling of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, leads to the formation of 5-aryl-2-chloro-4-nitropyridines. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-chloro-4-nitropyridine | Moderate to Good |

This table represents a generalized Suzuki coupling reaction. Specific yields and conditions may vary depending on the nature of the arylboronic acid and the specific reaction parameters employed.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation and vinylation of haloarenes. libretexts.orgorganic-chemistry.org In the context of this compound, the presence of two distinct halogen atoms, bromine and chlorine, introduces a challenge of regioselectivity. The relative reactivity of the C-Br and C-Cl bonds towards oxidative addition to the palladium(0) catalyst dictates the outcome of the coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the coupled product and a palladium-hydride species. libretexts.orgyoutube.com The final step is the regeneration of the Pd(0) catalyst by a base. libretexts.org

For this compound, the Heck reaction would preferentially occur at the more labile C-Br bond. This allows for the selective introduction of a vinyl or aryl substituent at the 5-position of the pyridine ring, while leaving the chloro and nitro groups intact for further functionalization. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) or a preformed palladium complex, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand can influence the efficiency and selectivity of the reaction. The electron-withdrawing nitro group further activates the ring towards these transformations.

Table 1: Heck Coupling Reaction of this compound

| Reactant | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃, Base | 2-Chloro-4-nitro-5-vinylpyridine derivative |

Palladium-catalyzed coupling of ammonia (B1221849) with deactivated chloropyridines

The direct amination of aryl halides with ammonia to form primary arylamines is a synthetically valuable transformation. researchgate.net However, the coupling of ammonia with deactivated chloropyridines, such as those bearing electron-donating groups, presents a significant challenge. While this compound is an activated substrate due to the electron-withdrawing nitro group, the principles of palladium-catalyzed amination are still relevant.

The development of efficient palladium catalysts, often featuring N-heterocyclic carbene (NHC) ligands, has enabled the amination of a wide range of aryl chlorides. researchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition of the chloropyridine to the Pd(0) catalyst, followed by coordination of ammonia and subsequent reductive elimination to afford the aminopyridine and regenerate the active catalyst.

In the case of this compound, a chemoselective amination at the C-Cl bond could potentially be achieved over the C-Br bond, depending on the catalyst system and reaction conditions. This would lead to the formation of 5-bromo-4-nitro-2-aminopyridine, a valuable intermediate for further synthetic manipulations.

Denitrative coupling of nitroarenes

Recent advancements in cross-coupling chemistry have introduced methods for the denitrative coupling of nitroarenes, where the nitro group itself is replaced. acs.org This transformation offers a novel synthetic strategy, allowing for the functionalization of positions that might be difficult to access through traditional halogen-based cross-coupling reactions.

These reactions are often catalyzed by transition metals like palladium or nickel. acs.org The mechanism can involve the oxidative addition of the nitroarene to the metal center, followed by coupling with a suitable partner and elimination of a nitrite species. For this compound, a denitrative coupling reaction could potentially replace the nitro group at the 4-position with another functional group, such as an aryl, alkyl, or ether moiety. acs.org This would provide a direct route to highly substituted pyridines. The feasibility and regioselectivity of such a reaction would depend on the specific catalyst and reaction conditions employed.

Reduction Reactions of the Nitro Group

The nitro group in this compound is a key functional handle that can be readily transformed into an amino group, opening up a vast array of subsequent chemical modifications.

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aminopyridine derivatives. nih.govdissertationtopic.net The resulting 4-amino-5-bromo-2-chloropyridine (B1519152) is a versatile intermediate. google.com The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor for the formation of diazonium salts, which can then be subjected to a variety of Sandmeyer-type reactions.

The choice of reducing agent and reaction conditions allows for controlled reduction of the nitro group. scispace.com

Zn/HCl: Reduction with a metal in an acidic medium, such as zinc in hydrochloric acid, is a classic and effective method for the complete reduction of a nitro group to an amine. scispace.comnih.gov This method is robust and often provides high yields.

H₂/Pd-C: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another widely used method. scispace.com This method is often cleaner and can be more chemoselective. For instance, under carefully controlled conditions, it might be possible to selectively reduce the nitro group without affecting the halogen substituents. However, prolonged reaction times or higher catalyst loadings could lead to hydrodehalogenation, particularly of the more reactive C-Br bond.

Table 2: Comparison of Reduction Methods for this compound

| Reducing Agent | Conditions | Primary Product | Potential Side Products |

|---|---|---|---|

| Zn/HCl | Acidic medium | 4-Amino-5-bromo-2-chloropyridine | - |

| H₂/Pd-C | H₂ gas, Pd/C catalyst | 4-Amino-5-bromo-2-chloropyridine | Hydrodehalogenated products |

Oxidation Reactions

While reduction of the nitro group is a common transformation, the pyridine nitrogen of this compound can undergo oxidation to form the corresponding N-oxide. guidechem.com This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

The formation of the N-oxide has several important synthetic implications:

Altered Reactivity: The N-oxide group modifies the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions.

Functional Group Interconversion: The N-oxide can be a precursor for the introduction of other functional groups. For example, it can facilitate nucleophilic substitution at the 2- and 4-positions.

Oxidation of the methyl group in related compounds

The oxidation of a methyl group on a pyridine ring, particularly when the ring is substituted with electron-withdrawing groups like nitro and halogen atoms, is a key transformation for introducing further functionality. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to the corresponding carboxylic acid. nih.gov This transformation is a critical step in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov The process typically involves strong oxidizing agents capable of converting the alkyl group to a carboxylic acid moiety, which can then be used in subsequent coupling reactions. nih.gov

Similarly, the synthesis of 5-Bromo-2-chloro-4-methyl-3-nitropyridine has been documented, providing a precursor for further functionalization. scbt.comsigmaaldrich.com The presence of the methyl group offers a handle for oxidation to a carboxylic acid or other functional groups, thereby expanding the synthetic utility of this class of compounds. The oxidation state of the resulting products can be influenced by the number of methyl groups attached to the aromatic ring. science.gov

Nitro-Group Migration Studies

The migration of a nitro group on the pyridine ring is a fascinating and synthetically relevant phenomenon that has been observed under specific reaction conditions.

Investigation of rearrangement mechanisms in related nitropyridines

Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have revealed an unexpected nitro-group migration from the 4-position to the 3-position, in addition to the anticipated nucleophilic substitution products. clockss.org This rearrangement was confirmed through 2D NMR spectral data. clockss.org Similar migrations have been noted in other aromatic systems, though the mechanisms can differ. clockss.org For instance, in some cases, the migration proceeds through a three-membered ring intermediate. researchgate.net In the context of nitropyridines, a proposed mechanism for the nitration of pyridine compounds involves a clockss.orgnih.gov sigmatropic shift of the NO2 group. rsc.org The rearrangement to an electron-deficient nitrogen atom is a key feature in several named reactions, such as the Hofmann, Beckmann, and Curtius rearrangements, which proceed through an isocyanate intermediate. youtube.comlibretexts.org More broadly, the migration of strong electron-withdrawing groups like the nitro group is a powerful tool in organic synthesis for creating complex functionalized products from simpler starting materials. nih.govresearchgate.net

Effects of solvent and base on nitro group migration

The solvent and base employed in the reaction play a crucial role in directing the outcome, particularly in determining whether nitro-group migration occurs. Systematic studies have shown that nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines is favored in polar aprotic solvents. clockss.org This suggests that the polarity of the solvent can stabilize the intermediates involved in the rearrangement pathway.

The nature and quantity of the base added also significantly influence the product distribution. researchgate.net Base-catalyzed rearrangements can drive the reaction towards the thermodynamically more stable isomer. researchgate.net The presence of a base can facilitate the formation of anionic intermediates that are precursors to the nitro-group migration. researchgate.net Conversely, in some systems, the presence of an acid is paramount for the reaction to proceed, as it can activate the nitro group, making it a more labile leaving group. nih.gov

Reaction Yields and Purity Optimization

Achieving high yields and purity is a central goal in the synthesis of this compound and its derivatives. This requires careful control over reaction conditions and the implementation of effective purification and analytical strategies.

Factors affecting purity in synthetic steps

Several factors can impact the purity of the final product during the synthesis of halogenated nitropyridines. In bromination and nitration reactions, temperature control is critical to minimize the formation of by-products and prevent the degradation of the sensitive nitro group. For example, in the synthesis of 5-bromo-2-aminopyridine, a precursor to nitropyridine derivatives, maintaining a low temperature during bromination with N-bromosuccinimide (NBS) leads to good regioselectivity. chemicalbook.com

The pH of the reaction mixture upon completion can also influence the isolation and purity of the product. Neutralization with an alkali is often employed to improve the recovery of the desired compound. google.com Furthermore, the choice of solvent can affect reaction rates and selectivity. For large-scale production, the use of continuous flow reactors can offer precise control over reaction parameters, leading to improved safety and consistent product quality.

Analytical strategies to resolve reported reaction yield contradictions

Contradictions in reported reaction yields can often be resolved through rigorous analytical techniques. The use of 1H NMR spectroscopy allows for the analysis of crude reaction mixtures to determine the relative ratios of products, including isomers resulting from nitro-group migration. clockss.org Unique chemical shifts and coupling patterns for known purified compounds can be used to accurately quantify the components of a complex mixture. clockss.org

In cases where multiple products are formed, 2D NMR techniques such as NOESY can be employed to definitively establish the structure of the unexpected isomers. clockss.org Furthermore, developing alternative synthetic routes to the suspected products can provide unambiguous confirmation of their identity. clockss.org Spectroscopic methods like Mass Spectrometry (MS) and Infrared (IR) spectroscopy are also essential for confirming the structure and purity of the synthesized compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a popular and versatile method due to its favorable balance of accuracy and computational cost.

Prediction of molecular behavior under oxidative stress

This analysis would involve simulating the interaction of 5-Bromo-2-chloro-4-nitropyridine with reactive oxygen species (oxidants). By calculating reaction energies and activation barriers, researchers could predict the compound's stability and potential degradation pathways under oxidative conditions.

Calculation of HOMO/LUMO energies and identification of reactive sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. The locations of these orbitals on the molecule help identify the most likely sites for electrophilic and nucleophilic attack.

Optimized molecular structures and vibrational wavenumbers

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, its "optimized geometry." This provides precise data on bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations can be performed. The resulting theoretical vibrational wavenumbers correspond to infrared (IR) and Raman spectra, which are essential for characterizing the molecule and confirming its structure when compared to experimental spectra.

Molecular electrostatic potentials

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative electrostatic potential (typically rich in electrons and prone to electrophilic attack) and positive electrostatic potential (electron-poor and susceptible to nucleophilic attack). This provides a visual guide to the reactive behavior of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation would model the behavior of this compound in different environments, such as in a solvent like water or in a biological system. This can reveal information about its conformational flexibility, interactions with surrounding molecules, and transport properties, which are crucial for applications in materials science and medicinal chemistry. For instance, simulations are mentioned for the related compound this compound 1-oxide to model solvent interactions.

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those using DFT, are a cornerstone for investigating the molecular properties of substituted pyridines. mostwiedzy.plresearchgate.net Methods like the B3LYP hybrid functional are commonly employed to study the geometric and electronic structures of pyridine (B92270) derivatives. researchgate.net

The electronic properties of this compound are heavily influenced by its substituents. The pyridine ring itself is electron-deficient, and this effect is amplified by the presence of three strongly electron-withdrawing groups: a nitro group (NO₂) and two halogen atoms (Br and Cl). This high degree of electron deficiency makes the compound susceptible to nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting molecular reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For related polynitro-bridged pyridine derivatives, the HOMO-LUMO energy gaps have been studied to understand their stability. researchgate.net The electron-withdrawing substituents on this compound are expected to lower the energy of the LUMO, making the molecule a good electron acceptor and facilitating charge-transfer interactions.

Table 1: Influence of Substituents on the Electronic Properties of a Pyridine Ring This table is illustrative, based on general chemical principles and findings for related compounds.

| Substituent Group | Position on Ring | Typical Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Nitro (NO₂) | 4 | Strongly electron-withdrawing (resonance and inductive) | Deactivates the ring towards electrophilic attack; activates for nucleophilic attack. |

| Chloro (Cl) | 2 | Electron-withdrawing (inductive); weakly deactivating | Enhances susceptibility to nucleophilic displacement. |

The conformational stability of molecules can be investigated by calculating the potential energy surfaces along specific coordinates, such as bond rotation or dissociation pathways. mostwiedzy.pl For halo-derivatives of pyridine, DFT studies using the B3LYP functional have been employed to calculate the potential energy curves along the path of anion dissociation. mostwiedzy.pl These calculations revealed that for halopyridines, the potential energy curves of the halogen bond are almost repulsive, suggesting a propensity for dissociation upon forming an anion. mostwiedzy.pl

Normal Coordinate Analysis

Normal Coordinate Analysis (NCA) is a powerful computational technique used to understand and assign the vibrational spectra (Infrared and Raman) of molecules.

Theoretical calculations of vibrational frequencies are essential for accurately assigning the bands observed in experimental spectra. Harmonic vibrational frequencies are typically calculated using DFT at a suitable level of theory, such as B3LYP/6-311++G(d,p). nih.gov The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

By comparing the calculated frequencies and intensities with experimental data, each observed band can be assigned to a specific vibrational mode of the molecule, such as C-H stretching, C-N stretching, ring breathing modes, or deformations of the substituent groups (C-Cl, C-Br, N-O vibrations). nih.gov

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies This table is a hypothetical representation for a substituted pyridine, demonstrating the methodology.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 3080 | 3105 | Aromatic C-H Stretch |

| 1585 | 1602 | Ring C=C/C=N Stretch |

| 1540 | 1555 | Asymmetric NO₂ Stretch |

| 1350 | 1360 | Symmetric NO₂ Stretch |

| 1020 | 1025 | Ring Breathing Mode |

| 830 | 842 | C-H Out-of-plane Bend |

| 750 | 765 | C-Cl Stretch |

Potential Energy Distribution (PED) analysis provides a detailed, quantitative description of each vibrational mode. nih.gov It decomposes the normal modes into contributions from individual internal coordinates (e.g., bond stretching, angle bending, torsions). nih.gov This analysis is crucial for resolving ambiguities in vibrational assignments, especially in regions where multiple modes are coupled. nih.gov

Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to perform PED calculations based on the output from quantum chemistry programs. nih.gov The analysis reveals the percentage contribution of each internal coordinate to a given normal mode. For instance, a band around 1585 cm⁻¹ might be found to be composed of 60% C=C stretching and 30% C=N stretching, confirming its assignment as a primary ring stretching mode. This level of detail is invaluable for a precise understanding of the molecule's dynamics. nih.gov

Spectroscopic Characterization and Analytical Techniques

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of a substituted pyridine (B92270) like 5-Bromo-2-chloro-4-nitropyridine is characterized by several key vibrational modes. The high electronegativity of the nitrogen atom, along with the electron-withdrawing effects of the nitro group and the halogen substituents, significantly influences the vibrational frequencies of the pyridine ring.

Strong absorption bands are typically observed for the nitro group (NO₂). The asymmetric stretching vibration of the NO₂ group is expected in the range of 1520–1560 cm⁻¹, while the symmetric stretching vibration appears in the 1345–1385 cm⁻¹ region. For the closely related this compound 1-oxide, a strong band for the NO₂ asymmetric stretch is reported at 1530 cm⁻¹. The N-O stretching vibration of the pyridine N-oxide moiety is observed around 1350 cm⁻¹.

The carbon-halogen stretching vibrations also give rise to characteristic bands. The C-Cl stretching vibration is typically found in the 850–550 cm⁻¹ region, while the C-Br stretch is observed at lower frequencies, usually between 680 and 515 cm⁻¹. The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring protons are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically occur in the 1600–1400 cm⁻¹ region.

A representative table of expected and observed IR vibrational assignments for this compound and its N-oxide derivative is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) for this compound 1-oxide |

| C-H Stretch | >3000 | - |

| NO₂ Asymmetric Stretch | 1520-1560 | 1530 |

| C=C, C=N Ring Stretch | 1400-1600 | - |

| N-O Stretch (N-oxide) | ~1350 | 1350 |

| C-Cl Stretch | 550-850 | - |

| C-Br Stretch | 515-680 | - |

Raman and Fourier Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band. The vibrations of the pyridine ring, particularly the ring breathing modes, are also typically prominent in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also be present, often at frequencies similar to those in the IR spectrum. Due to a lack of specific experimental Raman data for this compound in the available literature, a detailed table of assignments is not provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The positions of these signals (chemical shifts) are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and halogen atoms will deshield the ring protons, causing them to resonate at a lower field (higher ppm values).

For the analogous this compound 1-oxide, the ¹H NMR spectrum shows two distinct peaks at δ 8.52 (H-3) and δ 8.89 (H-6) ppm. The significant downfield shift is consistent with the strong deshielding effects of the electronegative substituents and the N-oxide group. The chemical shifts for this compound are expected to be in a similar range.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also affected by the substituents. Carbons directly attached to the electronegative nitro group, chlorine, and bromine atoms will be significantly deshielded.

In the case of this compound 1-oxide, characteristic peaks in the ¹³C NMR spectrum are observed at approximately 150 ppm (C-NO₂), 140 ppm (C-Cl), and 125 ppm (C-Br), confirming the positions of the substituents.

A table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the data for the N-oxide derivative.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) for this compound 1-oxide |

| ¹H | H-3 | 8.52 |

| ¹H | H-6 | 8.89 |

| ¹³C | C-NO₂ | ~150 |

| ¹³C | C-Cl | ~140 |

| ¹³C | C-Br | ~125 |

The substitution pattern of this compound can be unequivocally confirmed using a combination of 1D and 2D NMR techniques.

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the two protons on the pyridine ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). This is a powerful tool for establishing the connectivity of the molecule. For instance, correlations between H-3 and the carbons bearing the chlorine (C-2) and nitro (C-4) groups, as well as correlations between H-6 and the carbon bearing the bromine (C-5), would definitively establish the substitution geometry.

While specific 2D NMR data for this compound is not available in the cited literature, the application of these standard techniques would provide a complete and unambiguous structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing conjugated systems, such as the aromatic ring in this compound. The nitro group (-NO₂) and the pyridine ring constitute a chromophore that absorbs light in the UV-Vis region. The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule.

When this compound undergoes a reaction, such as a nucleophilic aromatic substitution, the electronic environment of the pyridine ring changes. This alteration in the conjugated system typically results in a shift in the λmax. For instance, the substitution of the chloro or bromo group by a nucleophile can lead to the formation of a new product with a different absorption spectrum. researchgate.net

By monitoring the UV-Vis spectrum of a reaction mixture over time, one can observe the disappearance of the absorbance band corresponding to the starting material and the appearance of a new band corresponding to the product. This allows for the kinetic analysis of the reaction. researchgate.net For example, in reactions of similar nitroaromatic compounds, the formation of intermediate species or the final product is often accompanied by the appearance of distinct absorption bands at different wavelengths. researchgate.net

Table 2: Hypothetical UV-Vis Spectral Data for a Reaction

| Compound | Role | Typical λmax (nm) | Observation |

| This compound | Starting Material | ~280-320 | Absorbance decreases over time. |

| Reaction Intermediate | Transient Species | Varies (e.g., ~450) | May appear and then disappear. |

| Final Product | Product | Varies (e.g., ~380) | Absorbance increases over time. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Monitoring Regioselectivity

In reactions where this compound can yield multiple isomeric products (regioisomers), Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique. The two halogen atoms on the pyridine ring, bromine at position 5 and chlorine at position 2, have different reactivities. Depending on the reaction conditions and the nucleophile used, substitution can occur at either position, leading to regioisomeric products.

LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection and identification capabilities of Mass Spectrometry (MS).

Liquid Chromatography (LC): The crude reaction mixture is injected into an HPLC system. The different regioisomers, along with any unreacted starting material, will have slightly different polarities and affinities for the stationary phase of the chromatography column. This causes them to travel through the column at different speeds and elute at different retention times.

Mass Spectrometry (MS): As each component elutes from the LC column, it enters the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Since regioisomers have the same molecular formula, they will have the same molecular weight. However, their fragmentation patterns in the mass spectrometer can sometimes differ, providing additional structural information. The primary role of the MS in this context is to confirm that the separated peaks from the LC indeed have the expected molecular weight of the product.

By analyzing the chromatogram, the relative peak areas of the different regioisomers can be determined, providing a quantitative measure of the regioselectivity of the reaction.

Table 3: LC-MS Data for Regioselectivity Analysis

| Compound | Expected Molecular Weight | Typical Retention Time | Identification Method |

| 5-Bromo-2-substituted-4-nitropyridine | Varies with substituent | t₁ | Confirmed by m/z |

| 2-Chloro-5-substituted-4-nitropyridine | Varies with substituent | t₂ (t₂ ≠ t₁) | Confirmed by m/z |

| This compound | 237.36 g/mol | t₃ | Confirmed by m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction. libretexts.org For reactions involving this compound, TLC can quickly indicate whether the starting material is being consumed and if a new product is being formed.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals. libretexts.org A reference spot of the pure starting material (this compound) is also applied to the plate. The plate is then developed in a suitable solvent system.

At the start of the reaction (t=0): A spot corresponding to this compound will be visible after development (often visualized under UV light).

During the reaction: A new spot, corresponding to the product, will begin to appear. The product will likely have a different polarity than the starting material and thus a different Retention Factor (Rf) value. Simultaneously, the spot corresponding to the starting material will diminish in intensity. libretexts.org

At the end of the reaction: The spot for the starting material should completely disappear, indicating that the reaction is complete. youtube.com

A "co-spot," where the reaction mixture and the starting material are spotted on top of each other, is often used to confirm if the spot in the reaction lane is indeed the starting material. libretexts.org If the reaction is complete, only the product spot will be visible in the reaction mixture lane.

Table 4: TLC Monitoring of a Hypothetical Reaction

| Time Point | Starting Material Spot (Rf₁) | Product Spot (Rf₂) | Status |

| 0 min | Intense | Not visible | Reaction started |

| 30 min | Fading | Appears and intensifies | Reaction in progress |

| 60 min | Very faint | Intense | Nearing completion |

| 90 min | Not visible | Intense | Reaction complete |

Applications in Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

5-Bromo-2-chloro-4-nitropyridine is primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. The electron-withdrawing nature of the nitro group, combined with the presence of two different halogen atoms (bromine and chlorine), activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. This reactivity allows for the strategic introduction of different chemical moieties to build complex molecular architectures.

This compound and its isomers are foundational in creating a variety of heterocyclic compounds, which are integral to many biologically active molecules. For instance, related structures are used in the synthesis of inhibitors for enzymes like Tropomyosin receptor kinases (TRKs), which are targets in cancer therapy. The general synthetic utility of brominated and chlorinated pyridines is well-established in the development of drugs targeting a range of conditions. For example, similar pyrimidine-based intermediates are crucial for producing drugs like Macitentan, an endothelin receptor antagonist, and Ribociclib, a CDK4 inhibitor. nih.govpharmaffiliates.comambeed.com

Derivatives with Potential Biological Activities

While specific research on the biological activities of direct derivatives of this compound is limited, the broader class of halogenated nitropyridines and their derivatives has shown significant potential in several therapeutic areas.

Antimicrobial Properties

Derivatives of related heterocyclic compounds are known to exhibit antimicrobial properties.

Research into analogous structures has shown that modification of the core pyridine or pyrimidine (B1678525) ring can lead to compounds with activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. For example, studies on 5-dialkylaminomethylhydantoins have demonstrated antibacterial effects against these strains. sigmaaldrich.com

The biological activity of this class of compounds is highly dependent on their specific structural features. The type and position of substituents on the heterocyclic ring play a crucial role in determining their antimicrobial efficacy. For many heterocyclic compounds, the introduction of different functional groups can modulate their ability to penetrate bacterial cells and interact with their targets.

Anticancer Potential

The development of anticancer agents is a significant area where pyridine and pyrimidine intermediates are employed. Derivatives of similar structures have shown promise in inhibiting the growth of various cancer cell lines. For example, hybrid molecules combining a 4-thiazolidinone (B1220212) core with a 2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment have demonstrated notable anticancer activity. nih.govresearchgate.net Similarly, phenylpiperazine derivatives synthesized from 2-chloro-5-nitropyridine (B43025) have been tested for their cytotoxic effects on prostate cancer cell lines.

Inhibition of Specific Enzymes or Receptors

The strategic design of molecules based on the this compound scaffold can lead to potent and selective inhibitors of various enzymes and receptors. The ability to perform sequential, site-selective substitutions allows for the fine-tuning of the molecule's structure to fit the binding pocket of a specific biological target.

An example from a related class of compounds is the development of pan-TRK inhibitors, which are designed to block the activity of Tropomyosin receptor kinases. nih.gov Furthermore, intermediates with similar substitution patterns are used to synthesize androgen receptor antagonists, which are vital in the treatment of prostate cancer. googleapis.com

Development of Novel Therapeutic Agents

While this compound is available commercially as a building block for chemical synthesis in pharmaceutical research, specific examples of its direct use in the development of the following therapeutic agents are not detailed in the available literature. biosynth.comcymitquimica.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, these studies are instrumental in identifying the key pharmacophoric features and guiding the design of more potent and selective therapeutic agents.

Detailed Research Findings

Research into the derivatives of this compound and related scaffolds, such as substituted chloropyrimidines and chloropyridines, has revealed important trends in their biological activity, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

A notable study on a series of covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 provides valuable insights that can be extrapolated to derivatives of this compound. nih.gov The initial hit compound in this study was a 2,5-dichloropyrimidine, a scaffold closely related to the title compound. The investigation into substitutions at the 5-position of the pyrimidine ring demonstrated the critical role of the halogen substituent. For instance, replacing the 5-chloro substituent with a hydrogen atom resulted in a nearly tenfold decrease in activity, while a methyl group led to minimal activity. nih.gov This highlights the importance of an electron-withdrawing group at this position for potent inhibition.

Furthermore, the study confirmed a covalent mechanism of action, where the 2-chloro moiety of the pyrimidine ring undergoes a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue in the kinase's active site. nih.gov The crystal structure of an inhibitor bound to the kinase revealed that the 5-chloro atom helps to position the ring appropriately for this covalent interaction. nih.gov A 5-bromo-2-chloropyrimidine (B32469) analogue was also synthesized and showed potent activity, suggesting that the bromo substituent at the 5-position is well-tolerated and can contribute effectively to the inhibitory potential. nih.gov

In another line of research focusing on substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as topoisomerase IIα inhibitors, the positioning of chloro and hydroxy substituents was found to be critical for anticancer activity. nih.gov Although not directly derived from this compound, this study underscores the impact of halogen placement on the biological activity of complex heterocyclic systems.

While direct and extensive SAR studies on a broad library of this compound derivatives are not widely published, the available data on analogous structures strongly suggest that the bromo, chloro, and nitro substituents are key modulators of activity. The electron-withdrawing nature of these groups likely plays a significant role in the molecule's ability to interact with biological targets, particularly through mechanisms like covalent inhibition of kinases. The development of potent kinase inhibitors often involves the strategic use of such "warheads" to achieve high affinity and prolonged target engagement.

| Compound/Scaffold | Target/Activity | Key SAR Findings | Reference |

| 2,5-Dichloropyrimidine | MSK1 Kinase Inhibition | 5-Chloro group is crucial for activity; replacement with H or CH3 decreases potency. Covalent inhibition via SNAr at the 2-position. | nih.gov |

| 5-Bromo-2-chloropyrimidine | MSK1 Kinase Inhibition | The 5-bromo analogue maintained potent activity, indicating its suitability as a substituent. | nih.gov |

| Substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines | Topoisomerase IIα Inhibition | The position of chloro and hydroxyphenyl groups significantly influences anticancer activity. | nih.gov |

Applications in Agrochemicals

Exploration as Pesticide or Herbicide Precursor

Halogenated pyridines are a well-established class of intermediates in the synthesis of various agrochemicals. The presence of bromine, chlorine, and a nitro group on the pyridine (B92270) ring of 5-Bromo-2-chloro-4-nitropyridine makes it a reactive molecule, theoretically suitable as a starting material or intermediate for the synthesis of more complex, biologically active compounds. These substituents can influence the molecule's reactivity and its ultimate biological effect.

In the broader context of agrochemical research, compounds with similar structural motifs are explored as precursors for pesticides and herbicides. The pyridine ring is a common scaffold in many commercial agrochemicals. However, specific studies detailing the use of this compound as a direct precursor for a commercialized or late-stage development herbicide are not readily found in the surveyed literature. Its primary documented utility appears to be as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates.

Mechanism of Action in Herbicidal Properties

Given the absence of direct studies on the herbicidal mechanism of this compound, any discussion on this topic must be inferred from the mechanisms of action of structurally related herbicides.

A common mode of action for many pyridine-based herbicides is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain. These herbicides can bind to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to the production of reactive oxygen species that cause rapid cellular damage. While it is plausible that a derivative of this compound could be designed to exhibit such activity, there is no direct evidence to confirm that the compound itself or its immediate derivatives act as photosynthesis inhibitors.

Efficacy against Specific Weeds

Detailed data on the efficacy of this compound against specific weed species is not available in the public scientific literature. Herbicide development involves extensive screening against a wide range of economically important weeds, and such data is typically proprietary or published upon the commercialization of a product. Without specific research on this compound, it is not possible to create a data table of its effectiveness against particular weeds.

Toxicity Studies (low toxicity to crops)

Similarly, information regarding the toxicity of this compound to crop species is not documented. A crucial aspect of herbicide development is ensuring crop selectivity, meaning the compound is effective against target weeds while causing minimal or no harm to the desired crop. These studies are a fundamental part of the regulatory approval process for any new agrochemical. The absence of such data for this compound suggests that it has likely not been a subject of advanced agrochemical development.

Applications in Materials Science

Development of New Polymers and Nanomaterials

There is a notable absence of dedicated research articles detailing the polymerization of 5-Bromo-2-chloro-4-nitropyridine or its incorporation into nanomaterials. While theoretically, the reactive chloro and bromo substituents on the pyridine (B92270) ring could serve as sites for polymerization reactions, such as cross-coupling reactions, to form novel polymer chains, specific examples and characterization of such materials are not readily found in peer-reviewed literature. The potential for this compound to act as a monomer or a functional additive in polymer synthesis is suggested by some commercial suppliers, but empirical data from primary research sources to substantiate these claims is lacking.

A related compound, this compound 1-oxide, has been mentioned as a monomer in the synthesis of conductive polymers, which suggests that pyridine derivatives with similar functionalities could be explored for such applications. However, direct evidence of this compound being utilized for this purpose is not currently available in the scientific literature.

Creation of Novel Materials with Specific Electronic or Optical Properties

The creation of novel materials with tailored electronic or optical properties often relies on the incorporation of molecules with specific functionalities that can influence charge transport, light absorption, or emission. The nitro group in this compound is a strong electron-withdrawing group, which could, in principle, be used to tune the electronic properties of a larger molecular system or a polymer.

Despite this theoretical potential, there is a scarcity of research focused on synthesizing and characterizing materials derived from this compound for electronic or optical applications. Studies investigating the impact of this specific compound on the photophysical or electronic characteristics of materials are not prominently featured in the existing body of scientific work. Therefore, a detailed account of its role in creating materials with specific electronic or optical properties cannot be provided at this time.

Advanced Research Directions and Future Perspectives

Investigation of Electronic Effects of Substituents on Reactivity

The reactivity of the pyridine (B92270) ring in 5-bromo-2-chloro-4-nitropyridine is profoundly influenced by the electronic effects of its substituents. The bromine at position 5, chlorine at position 2, and the nitro group at position 4 are all electron-withdrawing groups. This collective electron withdrawal significantly deactivates the pyridine ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr) reactions.

Future research should focus on a systematic investigation of these electronic effects. The presence of both bromine and chlorine atoms, along with the potent nitro group, enhances the electrophilicity at the carbon atoms of the pyridine ring, particularly at positions 2, 4, and 6. This makes the compound an excellent substrate for reactions with a wide range of nucleophiles. For instance, the electron-withdrawing nature of these substituents facilitates the displacement of the chloro and bromo groups by various nucleophiles, providing a pathway to a diverse array of substituted pyridine derivatives.

A detailed study of the kinetics and thermodynamics of these substitution reactions would provide valuable insights into the regioselectivity and reaction mechanisms. Understanding how the interplay of the inductive and resonance effects of the bromo, chloro, and nitro groups governs the reaction outcomes is crucial for designing selective synthetic transformations.

Computational Modeling for Predicting Compound Behavior

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the behavior of this compound. Such studies can provide a deeper understanding of its molecular structure, electronic properties, and reactivity.

Future computational work should aim to:

Optimize Molecular Geometry: Determine the most stable conformation of the molecule and calculate key geometrical parameters such as bond lengths and angles.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Predict Spectroscopic Properties: Simulate vibrational spectra (IR and Raman) to aid in the experimental characterization of the compound and its derivatives.

Model Reaction Pathways: Elucidate the mechanisms of potential reactions, such as nucleophilic aromatic substitution, by calculating transition state energies and reaction energy profiles. This can help in predicting the most favorable reaction conditions and identifying potential byproducts.

By combining computational predictions with experimental results, a comprehensive understanding of the structure-property relationships of this compound can be achieved, guiding the design of new derivatives with desired properties.

Exploration of Novel Derivatization Pathways

The reactivity of this compound at multiple sites opens up numerous possibilities for the exploration of novel derivatization pathways. The chloro and bromo substituents are excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Future synthetic research could explore:

Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex biaryl and amino-substituted pyridine derivatives.

Nucleophilic Substitution with Diverse Nucleophiles: Systematic studies with a broad range of O-, N-, and S-centered nucleophiles would yield a library of novel derivatives. For example, reactions with alcohols, phenols, amines, and thiols would produce the corresponding ethers, amino-pyridines, and thioethers.

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic properties of the pyridine ring and provides a handle for introducing new substituents through diazotization or acylation reactions.

These derivatization strategies will provide access to a wide range of novel compounds with potentially interesting chemical and biological properties.

Expansion of Biological Activity Spectrum